2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylaniline with 2-chloro-N-(4-methylphenyl)acetamide under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiols in the presence of reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The aromatic amine groups can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s disulfide bonds make it useful in studying protein folding and disulfide bond formation in biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide involves its ability to form and break disulfide bonds. This property allows it to interact with proteins and other biomolecules that contain cysteine residues, thereby influencing their structure and function. The compound can modulate the redox state of disulfide bonds, affecting the stability and activity of proteins.
Comparison with Similar Compounds
Similar compounds to 2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide include:
This compound: This compound has similar structural features but may differ in the position or type of substituents on the aromatic rings.
N-(4-methylphenyl)-2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]acetamide: This compound has a similar backbone but different substituents, which can influence its chemical properties and applications.
Properties
IUPAC Name |
2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-13-3-7-15(8-4-13)19-17(21)11-23-24-12-18(22)20-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXGXJHODVFUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSSCC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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